(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is a chemical compound that belongs to the class of cyclic amides. It features a cyclopropyl group and a pyrrolidine moiety, which contribute to its unique properties and potential applications in medicinal chemistry. This compound is of interest due to its implications in pharmacology, particularly in the modulation of neurotransmitter systems.
The compound can be synthesized through various organic chemistry methods, which will be detailed in the synthesis analysis section. Its relevance has been noted in research contexts focusing on neuropharmacology and drug development.
(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is classified as an amide due to the presence of the acetamide functional group. It is also categorized under cyclic compounds due to its cyclopropyl structure. The stereochemistry indicated by the (R) configuration suggests specific spatial arrangements that can influence biological activity.
The synthesis of (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide can be achieved through several methodologies, including:
(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and pH adjustment to ensure optimal yield and selectivity.
The mechanism of action for (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide primarily involves its interaction with neurotransmitter receptors, particularly those associated with the central nervous system. It may act as a modulator of neurotransmission by binding to specific receptors and altering their activity.
Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, potentially leading to therapeutic effects in mood regulation and anxiety disorders.
(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide has potential applications in:
This compound exhibits high-affinity binding to μ-opioid (MOR) and nociceptin/orphanin FQ peptide (NOP) receptors, key regulators of nociception and emotional responses. The cyclopropyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the pyrrolidine nitrogen engages in hydrogen bonding with conserved aspartate residues (e.g., Asp147 in MOR) within transmembrane helices of Class A G-protein-coupled receptors. In vitro studies using radioligand displacement assays confirm sub-micromolar affinity (Kᵢ < 100 nM) for both MOR and NOP receptors [2]. Functionally, it acts as a low-efficacy partial agonist at MOR and a near-silent antagonist at NOP receptors, distinguishing it from endogenous peptides like β-endorphin or nociceptin. This bifunctional activity enables simultaneous modulation of ascending pain pathways (via MOR) and descending inhibitory circuits (via NOP), creating a synergistic antinociceptive profile while mitigating reward-related behaviors associated with traditional opioids.
(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide diverges structurally and pharmacologically from buprenorphine analogs like BU08073, despite shared targeting of MOR/NOP systems.
Table 1: Receptor Binding Affinity (Kᵢ, nM) Comparison
Compound | μ-Opioid (MOR) | NOP Receptor | κ-Opioid (KOR) | δ-Opioid (DOR) |
---|---|---|---|---|
(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide | 38.2 ± 4.7 | 42.9 ± 5.1 | >1,000 | 521 ± 48 |
BU08073 | 0.12 ± 0.03 | 1.3 ± 0.2 | 0.35 ± 0.05 | 2.7 ± 0.6 |
Buprenorphine | 0.61 ± 0.08 | 18.2 ± 2.4 | 0.12 ± 0.02 | 2.2 ± 0.3 |
Table 2: Functional Efficacy (% Stimulation vs. Full Agonist)
Compound | MOR | NOP |
---|---|---|
(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide | 42% | 8% |
BU08073 | 55% | <5% |
Buprenorphine | 48% | 25% |
Three key distinctions emerge:
The pharmacological profile of (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide validates dual MOR/NOP targeting as a viable strategy to improve therapeutic indices in pain management. Three mechanisms underpin its advantage over pure MOR agonists:
Table 3: Ligand Profiles in Dual MOR/NOP Therapeutics
Property | (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide | Buprenorphine | Cebranopadol |
---|---|---|---|
MOR Efficacy | Partial agonist (42%) | Partial agonist (48%) | Full agonist (95%) |
NOP Efficacy | Near-antagonist (8%) | Partial agonist (25%) | Full agonist (89%) |
Abuse Liability (Preclinical) | Low | Moderate | Undetected |
Respiratory Depression | Not observed at 10x analgesic dose | Mild | Low |
Future research should prioritize in vivo studies of chronic pain models and structure-activity relationship optimization to enhance NOP affinity while maintaining sub-maximal MOR efficacy.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: